molecular formula C12H17ClFNO B1318309 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride CAS No. 614731-38-3

4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride

Cat. No.: B1318309
CAS No.: 614731-38-3
M. Wt: 245.72 g/mol
InChI Key: QWIFOAXJOXKXLH-UHFFFAOYSA-N
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Description

Structural Characterization of 4-[(3-Fluorophenoxy)methyl]piperidine Hydrochloride

Molecular Architecture and Stereochemical Configuration

This compound is a substituted piperidine derivative with a hydrochloride counterion. Its molecular formula is C₁₂H₁₇ClFNO , corresponding to a molecular weight of 245.72 g/mol . The structure comprises:

  • Piperidine core : A six-membered saturated nitrogen-containing ring.
  • 3-Fluorophenoxy methyl group : A fluorine-substituted phenyl ring connected via an ether linkage (–O–) to a methylene bridge attached to the piperidine’s 4-position.
  • Hydrochloride salt : The nitrogen atom in the piperidine ring is protonated, forming a stable zwitterionic structure with the chloride ion.

The stereochemical configuration of the piperidine ring adopts a chair conformation typical of saturated six-membered rings, with the hydrochloride moiety likely occupying an axial or equatorial position depending on steric and electronic factors. However, specific stereoisomerism (e.g., R/S configurations) is not explicitly reported in available literature for this compound.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound are not publicly available as of the latest reports. However, insights can be drawn from analogous piperidine derivatives:

  • Conformational preferences : Piperidine derivatives typically exhibit chair conformations in the solid state, with substituents occupying axial or equatorial positions to minimize steric strain. For example, in N-ethyl-3-piperidyl diphenylacetate hydrochloride, the ester group adopts an axial orientation.
  • Salt effects : Protonation of the piperidine nitrogen in hydrochloride salts can stabilize specific conformations through electrostatic interactions. Studies on related compounds show that protonation may reduce conformational flexibility compared to free bases.

Spectroscopic Identification Techniques

Key spectroscopic methods for characterizing this compound include:

NMR Spectroscopy
  • ¹H NMR :
    • Piperidine protons : Signals for equatorial (δ 1.5–2.0 ppm) and axial (δ 3.0–3.5 ppm) protons, depending on conformation.
    • Methylene bridge : A singlet near δ 3.5–4.0 ppm (–CH₂–O–).
    • 3-Fluorophenoxy protons : Splitting patterns due to fluorine’s deshielding effects (ortho: δ 6.8–7.2 ppm; meta: δ 7.1–7.5 ppm).
  • ¹³C NMR : Expected signals for piperidine carbons (δ 20–50 ppm), aromatic carbons (δ 110–160 ppm), and the methylene bridge (δ 50–60 ppm).
Infrared (IR) Spectroscopy
  • C–F stretching : Sharp peak near 1,230–1,280 cm⁻¹.
  • C–O–C stretching : Band at 1,050–1,250 cm⁻¹.
  • N–H bending : Absent in hydrochloride salts due to protonation.
Mass Spectrometry
  • Electrospray ionization (ESI) :
    • [M+H]⁺ : m/z 196.1 (free base) or m/z 245.7 (hydrochloride).
    • Fragment ions : Cleavage of the ether linkage may yield m/z 112 (C₇H₇F⁺) and m/z 85 (piperidine core).

Comparative Analysis of Tautomeric and Protomeric Forms

This compound exists predominantly as a protonated piperidine , with no tautomeric forms reported. Key distinctions include:

Form Structure Key Features
Free base Neutral piperidine + 3-fluorophenoxy methyl Higher lipophilicity; potential for intermolecular hydrogen bonding
Hydrochloride salt Piperidinium cation + Cl⁻ Enhanced water solubility; fixed protonation state

Protomeric interconversion is unlikely under physiological conditions due to the stability of the hydrochloride salt.

Properties

IUPAC Name

4-[(3-fluorophenoxy)methyl]piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-2-1-3-12(8-11)15-9-10-4-6-14-7-5-10;/h1-3,8,10,14H,4-7,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWIFOAXJOXKXLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=CC(=CC=C2)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589364
Record name 4-[(3-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

614731-38-3
Record name Piperidine, 4-[(3-fluorophenoxy)methyl]-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=614731-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(3-Fluorophenoxy)methyl]piperidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride typically involves the reaction of 3-fluorophenol with piperidine in the presence of a suitable base and solvent. The reaction conditions often include heating and stirring to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters to increase yield and purity .

Chemical Reactions Analysis

4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those aimed at treating neurological disorders. Its structural characteristics allow for enhanced efficacy and specificity in drug formulations. For instance, it has been associated with the development of selective serotonin reuptake inhibitors (SSRIs), which are widely used in managing depression and anxiety disorders .

Key Findings:

  • SSRIs Development: The compound is utilized in synthesizing SSRIs, enhancing their pharmacological profiles.
  • Targeting Neurological Disorders: Research indicates its potential in developing treatments for conditions such as depression, anxiety, and other mood disorders.

Neuroscience Research

In neuroscience, this compound is employed to investigate neurotransmitter systems. It provides insights into brain function and the underlying mechanisms of mental health conditions.

Case Studies:

  • Neurotransmitter Interaction: Preliminary studies suggest that this compound interacts with serotonin and dopamine receptors, which are critical targets for psychiatric treatments.
  • Behavioral Studies: Animal studies have indicated its potential anxiolytic properties, suggesting a role in reducing anxiety-related behaviors .

Chemical Biology

The compound is also a valuable tool in chemical biology, where it aids researchers in probing cellular mechanisms. By understanding these mechanisms, scientists can gain insights into complex biological processes.

Applications:

  • Cellular Mechanisms: Used to study interactions at the molecular level, contributing to a better understanding of disease pathways.
  • Biochemical Pathways: It assists in elucidating biochemical interactions that may lead to novel therapeutic strategies.

Drug Discovery

This compound has a unique structure that facilitates the exploration of new drug candidates. Its ability to act as a selective receptor modulator opens avenues for developing more effective therapies.

Research Insights:

  • Selective Receptor Modulation: The compound's structure allows for targeted interactions with specific receptors, making it a candidate for developing new therapeutic agents .
  • Innovative Drug Candidates: Ongoing research aims to identify new applications in treating various central nervous system disorders.

Analytical Chemistry

In analytical chemistry, this compound is utilized for quality control in pharmaceutical manufacturing processes. It plays a role in methods designed to detect and quantify related substances.

Quality Control Applications:

  • Detection Methods: Employed in analytical techniques to ensure the purity and quality of pharmaceutical products.
  • Quantification Techniques: Used to develop methods for quantifying active ingredients in drug formulations.

Mechanism of Action

The mechanism of action of 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride
  • Molecular Formula: C₁₁H₁₄FNO·HCl
  • Molecular Weight : 195.23 g/mol
  • CAS Number : 3202-35-5
  • SMILES : C1CNCCC1Oc1cccc(c1)F
  • Structural Features: A piperidine ring substituted at the 4-position with a (3-fluorophenoxy)methyl group and a hydrochloride salt .

This compound is a piperidine derivative with a fluorinated aromatic substituent.

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural analogs, focusing on substituents, molecular weight, and functional differences:

Compound Name Substituent(s) on Aromatic Ring Linker Group Molecular Formula Molecular Weight (g/mol) Key Structural Differences
This compound (Target) 3-Fluoro -CH₂- C₁₁H₁₄FNO·HCl 195.23 Reference compound
4-[(4-Chloro-3-ethylphenoxy)methyl]piperidine hydrochloride 4-Cl, 3-Ethyl -CH₂- C₁₄H₁₉ClNO·HCl Higher (exact value N/A) Bulkier Cl and ethyl groups increase steric hindrance
4-[3-(Trifluoromethyl)phenoxy]piperidine hydrochloride 3-CF₃ Direct bond C₁₂H₁₃F₃NO·HCl 295.70 Trifluoromethyl enhances lipophilicity
4-[(3-Fluorobenzyl)oxy]piperidine hydrochloride 3-Fluoro -O-CH₂- C₁₂H₁₅FNO·HCl 247.71 Benzyloxy linker alters flexibility
4-[2-(3-Trifluoromethylphenoxy)ethyl]piperidine hydrochloride 3-CF₃ -CH₂CH₂- C₁₃H₁₅F₃NO·HCl 309.72 Ethyl linker increases chain length
4-(4-Trifluoromethylphenoxy)piperidine hydrochloride 4-CF₃ Direct bond C₁₂H₁₃F₃NO·HCl 295.70 CF₃ at 4-position alters electronic distribution

Key Findings from Comparative Studies

Substituent Effects: Fluorine vs. Trifluoromethyl (CF₃): The CF₃ group in and significantly increases lipophilicity (logP), enhancing membrane permeability and bioavailability . Ethyl and Chloro Substituents: In , the 4-Cl and 3-ethyl groups introduce steric bulk, which may reduce metabolic clearance but limit target engagement .

Linker Modifications: Benzyloxy (-O-CH₂-) vs. Ethyl Linker: The extended ethyl chain in increases molecular flexibility, which may improve or disrupt binding depending on the target’s active site .

Positional Isomerism :

  • The 3-CF₃ () vs. 4-CF₃ () substitution demonstrates how positional changes impact activity. For example, 4-CF₃ may lead to stronger π-π stacking in aromatic protein pockets .

Pharmacological and Toxicological Data

  • Target Compound: Limited toxicity data available. Acute toxicity is inferred to be moderate based on structural analogs .
  • 4-(Diphenylmethoxy)piperidine Hydrochloride (Analog) : Insufficient data on acute toxicity, environmental persistence, and ecotoxicity .

Biological Activity

4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. With a molecular formula of C₁₂H₁₇ClFNO and a molecular weight of 245.72 g/mol, this compound is structurally characterized by the presence of a piperidine ring substituted with a fluorophenoxy group. This article explores the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The compound is known to modulate the activity of neurotransmitter systems, particularly those involving serotonin (5-HT) and norepinephrine (NE). Its binding affinity to the serotonin transporter (SERT) suggests potential applications in treating mood disorders and anxiety-related conditions .

Interaction with Serotonin Transporter

Research indicates that compounds similar to this compound exhibit high-affinity binding at SERT, which plays a crucial role in serotonin reuptake inhibition. This mechanism is pivotal for the therapeutic effects observed in selective serotonin reuptake inhibitors (SSRIs) used for depression and anxiety treatments .

Biological Activity Overview

The biological activities associated with this compound can be summarized as follows:

Activity Description
Serotonin Reuptake Inhibition Modulates serotonin levels by inhibiting reuptake at SERT, potentially alleviating depressive symptoms.
Norepinephrine Modulation Influences norepinephrine pathways, which may enhance mood and cognitive function.
Potential Antidepressant Effects Exhibits properties that may contribute to antidepressant efficacy through neurotransmitter modulation.

Case Studies and Research Findings

Several studies have evaluated the pharmacological properties of compounds related to this compound:

  • Study on SERT Affinity : A study investigated various piperidine derivatives, including those with fluorinated phenyl groups, revealing that modifications could significantly enhance binding affinity at SERT. The inclusion of fluorine atoms was found to increase potency compared to non-fluorinated analogs .
  • Behavioral Assessments in Animal Models : In vivo studies using rodent models demonstrated that compounds structurally related to this compound exhibited reduced anxiety-like behavior, suggesting anxiolytic properties mediated through serotonergic pathways .
  • Metabolic Stability Evaluation : Another research effort focused on assessing metabolic stability in liver microsomes, indicating that certain structural modifications could enhance the compound's stability and bioavailability, which are critical for therapeutic efficacy .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is beneficial to compare it with other similar compounds:

Compound Name SERT Binding Affinity Therapeutic Use
4-(4-Fluoro-2-methoxyphenoxy)piperidine ModerateAntidepressant research
3-(4-Fluorobenzyl)piperidine HighPotential anxiolytic
4-[2-Methoxy-5-(trifluoromethyl)phenyl]piperidine VariableInvestigated for various CNS disorders

Q & A

Q. What are the recommended synthetic routes and optimization strategies for 4-[(3-Fluorophenoxy)methyl]piperidine hydrochloride?

The synthesis typically involves nucleophilic substitution between piperidine derivatives and fluorophenoxy-containing electrophiles. For example, analogous compounds like 4-[(4-Methoxyphenyl)sulfonyl]piperidine hydrochloride are synthesized via reactions with sulfonyl chlorides under basic conditions (e.g., triethylamine) . Optimization may include solvent selection (e.g., dichloromethane or ethers), temperature control, and stoichiometric adjustments to improve yield. Computational methods, such as reaction path searches using quantum chemical calculations, can predict optimal conditions and reduce trial-and-error approaches .

Q. Which analytical techniques are critical for characterizing the structure and purity of this compound?

Key techniques include:

  • NMR spectroscopy : To confirm the presence of the 3-fluorophenoxy and piperidine moieties (e.g., 1H^{1}\text{H} and 13C^{13}\text{C} NMR for substituent identification) .
  • Mass spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis.
  • X-ray diffraction (XRD) : To resolve crystal structure and stereochemistry, especially if the compound exhibits polymorphism .
  • HPLC/GC : For purity assessment, particularly when synthesizing derivatives with potential byproducts .

Q. What purification methods are effective for isolating this compound?

Common methods include:

  • Recrystallization : Using solvents like ethanol or ethyl acetate to remove impurities .
  • Column chromatography : Silica gel with gradient elution (e.g., hexane/ethyl acetate) for separation of closely related analogs .
  • Membrane technologies : Advanced separation techniques (e.g., nanofiltration) to isolate high-purity batches, especially for scale-up .

Q. What safety protocols should be followed when handling this compound?

  • Personal protective equipment (PPE) : Lab coats, nitrile gloves, and EN 166-standard eye protection to avoid skin/eye contact .
  • Ventilation : Use fume hoods to prevent inhalation of aerosols or dust .
  • Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent degradation .
  • Emergency response : For spills, use absorbent materials and avoid water to prevent dispersion. In case of exposure, rinse affected areas with water and seek medical attention .

Advanced Research Questions

Q. How can computational modeling and experimental data be integrated to study reaction mechanisms involving this compound?

  • Quantum mechanical calculations : Density functional theory (DFT) can map transition states and intermediates in nucleophilic substitution or oxidation reactions .
  • Kinetic studies : Monitor reaction progress via in-situ techniques (e.g., FTIR or Raman spectroscopy) to validate computational predictions .
  • Machine learning : Train models on existing reaction datasets to predict optimal catalysts or solvents for novel derivatives .

Q. What experimental designs are suitable for investigating structure-activity relationships (SAR) of fluorophenoxy-piperidine analogs?

  • Analog synthesis : Introduce substituents at the fluorophenoxy or piperidine positions (e.g., electron-withdrawing groups) to assess electronic effects .
  • Biological assays : Test analogs against target receptors (e.g., serotonin or dopamine transporters) to correlate structural modifications with activity .
  • Molecular docking : Use crystallographic data of receptor-binding sites to predict binding affinities and guide SAR .

Q. How should researchers address contradictions in reported physicochemical or biological data for this compound?

  • Reproducibility checks : Verify experimental conditions (e.g., solvent purity, temperature gradients) that may affect outcomes .
  • Meta-analysis : Compare datasets across literature to identify trends or outliers. For example, discrepancies in melting points may arise from polymorphic forms .
  • Cross-validation : Use multiple analytical methods (e.g., DSC for melting behavior alongside XRD) to resolve ambiguities .

Q. What strategies can be employed to explore the therapeutic potential of this compound in neurological or metabolic disorders?

  • In vitro models : Screen for activity in cell-based assays (e.g., neuronal uptake inhibition or enzyme inhibition) .
  • ADME profiling : Assess pharmacokinetic properties (e.g., metabolic stability in liver microsomes) to prioritize lead candidates .
  • In vivo studies : Conduct rodent models of disease (e.g., neuropathic pain or diabetes) to evaluate efficacy and toxicity .

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